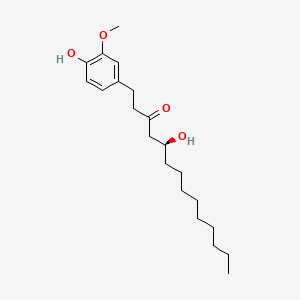

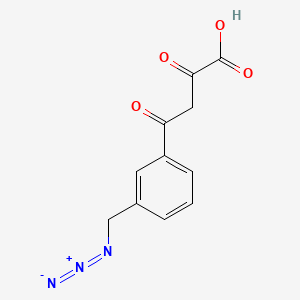

![molecular formula C21H23N3O2 B1664599 N-[4-(二乙氨基)苯基]-5-甲基-3-苯基-1,2-恶唑-4-甲酰胺 CAS No. 544681-96-1](/img/structure/B1664599.png)

N-[4-(二乙氨基)苯基]-5-甲基-3-苯基-1,2-恶唑-4-甲酰胺

描述

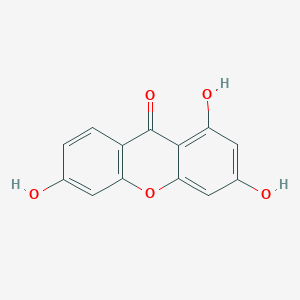

N-[4-(Diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (NDEA) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound with a range of biological activities and pharmacological effects. NDEA has been studied extensively and has been used in a variety of research applications, including in vivo and in vitro studies.

科学研究应用

Cardioprotection Against Doxorubicin-induced Toxicity

The compound 3i-1000 has shown potential in protecting against doxorubicin-induced cardiotoxicity both in vitro and in vivo . Doxorubicin is a widely used anticancer drug that causes dose-related cardiotoxicity. The compound 3i-1000 attenuated doxorubicin-induced increase in pro-B-type natriuretic peptide (proBNP) expression and caspase-3/7 activation in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) .

Modulation of Cardiac Subtype Cell Differentiation

GATA4-targeted compounds like 3i-1000 and 3i-1103 have been identified as differential modulators of atrial and ventricular gene expression . These compounds could be used to improve subtype-specific differentiation of endogenous or exogenously delivered progenitor cells in order to promote cardiac regeneration .

Inhibition of Hypertrophic Signalling

Compounds like 3i-1000, 3i-1047, 3i-1157, and 3i-1262 have been found to significantly attenuate ET-1-induced BNP activation . This suggests that these compounds could be used to switch hypertrophic signalling towards enhanced cardiomyocyte differentiation .

Modulation of Transcription Factors in Heart Failure Treatment

The compound 3i-1000 has been found to modulate the synergistic interaction of GATA4 and NKX2‐5 transcription factors, which mediate hypertrophic responses and remodeling in the heart . This modulation could potentially be used in the treatment of heart failure .

Direct Binding to GATA4

The compound 3i-1000 has been found to bind directly to GATA4 . This direct binding could potentially be used to target transcription factors in the treatment of various diseases .

Optoelectronic Applications

The compound N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been found to exhibit suitable properties for optoelectronic devices and applications such as metal–organic semiconductor diodes .

Charge Transport Studies

The compound N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been studied for its charge transport properties . These studies could potentially lead to its use in advanced electronic applications like OLEDs, OFETs, and electrochemical energy storage (EES) technology .

Organic Field Effect Transistor (OFET) Application

The compound N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been used to calculate charge carrier mobility by fabricating an organic field effect transistor in bottom gate top contact geometry on Si/SiO2 substrate . This could potentially lead to its use in the development of more efficient, durable materials for the electronic industry .

作用机制

Target of Action

The primary targets of GATA4-NKX2-5-IN-1, also known as 3i-1000, are the transcription factors GATA4 and NKX2-5 . These transcription factors play a central role in various cellular processes, particularly in the heart, where they mediate hypertrophic responses and remodeling . NKX2-5 is one of the earliest markers of cardiac progenitor cells, and the loss or overexpression of NKX2-5 affects cardiac development .

Mode of Action

3i-1000 inhibits the GATA4–NKX2-5 transcriptional synergy in a dose-dependent manner . It has been shown to bind directly to GATA4 . This binding modulates the synergistic interaction of GATA4 and NKX2-5 . The compound exhibits no activity on the protein kinases involved in the regulation of GATA4 phosphorylation .

Biochemical Pathways

The interaction of 3i-1000 with GATA4 and NKX2-5 affects the transcriptional regulation of genes involved in cardiac hypertrophy and remodeling . GATA4 not only regulates the expression of Nkx2.5 but also binds to Nkx2.5, causing a conformational change that allows binding to the promoter of the atrial natriuretic factor (ANF), which in turn stimulates alternative pathways to promote cardiomyogenesis .

Pharmacokinetics

It’s known that the compound exhibits cardioprotective effects both in vitro and in vivo , suggesting that it has sufficient bioavailability to exert its effects in the heart.

Result of Action

The result of 3i-1000’s action is cardioprotection. By modulating the interaction of GATA4 and NKX2-5, it can delay and prevent pathological myocardial remodeling, a key process in the development of heart failure . It also modulates the hypertrophic agonist-induced cardiac gene expression .

属性

IUPAC Name |

N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-4-24(5-2)18-13-11-17(12-14-18)22-21(25)19-15(3)26-23-20(19)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDOZWWBHVIGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。